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molecular formula C10H14O2 B8573988 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-5,6-diol CAS No. 7329-08-0

3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoindene-5,6-diol

Cat. No. B8573988
M. Wt: 166.22 g/mol
InChI Key: LTUWXBXVKKDINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07494992B2

Procedure details

A slurry of tricyclo[5.2.1.02,6]deca-3,8-diene (26.5 g, 0.2 mol), trimethylamine N-oxide dihydrate (22.3 g, 0.2 mol) and osmium tetroxide (2.5 wt % solution in 2-methyl-2-propanol, 2 □l) in dichloromethane (200 ml) was stirred for 18 h. A further portion of osmium tetroxide (2.5 wt % solution in 2-methyl-2-propanol, ca. 2 □l) was added, water (25 ml) and acetone (50 ml) was added and the reaction mixture was stirred for a further 72 h. Pyridine (0.5 ml) and tetrabutylammonium acetate (0.5 g) were added. Florisil (10 g) and aqueous sodium hydrogensulfite solution was added and the reaction mixture was stirred for 20 min. The reaction mixture was filtered and the product was extracted with dichloromethane (3 times). The combined organic extracts were washed with water, brine and then concentrated to give an oil. The crude oil was purified by flash chromatography eluting with ethyl acetate:hexane (10:90) and then ethyl acetate, to give a waxy solid (6.5 g, 19%).
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Name
trimethylamine N-oxide dihydrate
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Name
Yield
19%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:7]([CH:8]=[CH:9]1)[CH:6]1[CH:2]2[CH:3]=[CH:4][CH2:5]1.[OH2:11].[OH2:12].C[N+]([O-])(C)C.[O-][Si]([O-])=O.[Mg+2].S([O-])(O)=O.[Na+]>ClCCl.C([O-])(=O)C.C([N+](CCCC)(CCCC)CCCC)CCC.[Os](=O)(=O)(=O)=O.N1C=CC=CC=1.CC(C)=O.O>[CH:1]12[CH2:10][CH:7]([CH:8]([OH:12])[CH:9]1[OH:11])[CH:6]1[CH:2]2[CH:3]=[CH:4][CH2:5]1 |f:1.2.3,4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
C12C3C=CCC3C(C=C1)C2
Name
trimethylamine N-oxide dihydrate
Quantity
22.3 g
Type
reactant
Smiles
O.O.C[N+](C)(C)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[O-][Si](=O)[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Five
Name
Quantity
0.5 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for a further 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane (3 times)
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate:hexane (10:90)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C12C3C=CCC3C(C(C1O)O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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